Inosine,2'-deoxy-6-O-methyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCPECQZYJFRT-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564220 | |
| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37109-88-9 | |
| Record name | 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Formation Pathways of Inosine, 2 Deoxy 6 O Methyl in Nucleic Acids
Potential Alkylation Mechanisms Leading to 6-O-Methylation of 2'-Deoxyinosine (B131508)
The introduction of a methyl group at the O6 position of the purine (B94841) ring in 2'-deoxyinosine is a critical step in the formation of Inosine (B1671953), 2'-deoxy-6-O-methyl-. This modification can be instigated by certain chemical agents or potentially through enzymatic activity.
Role of Alkylating Agents in O6-Position Modification
Alkylating agents are reactive chemicals that can transfer alkyl groups to nucleophilic sites on DNA bases. The O6 position of guanine (B1146940) is a known target for such agents, leading to the formation of O6-methylguanine, a highly mutagenic lesion. nih.govatdbio.com This process changes the hydrogen bonding properties of the base, causing mispairing during DNA replication. atdbio.com
Similar to guanine, the O6 position of 2'-deoxyinosine is susceptible to attack by alkylating agents. SN1 type alkylating agents, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are particularly effective at reacting with exocyclic oxygen atoms of DNA bases. mdpi.com These agents can generate a highly reactive methyldiazonium ion that can then methylate the O6 position of a 2'-deoxyinosine residue within a DNA strand. This chemical modification would result in the formation of Inosine, 2'-deoxy-6-O-methyl-. The presence of such alkylated nucleosides can have significant implications for DNA integrity and cellular processes. researchgate.net
Enzymatic Methylation Potential of 2'-Deoxyinosine Residues
While chemical alkylation is a plausible route, the possibility of enzymatic methylation of 2'-deoxyinosine cannot be discounted. The cell possesses a variety of DNA methyltransferases that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to specific bases in DNA. For instance, O6-methylguanine-DNA methyltransferase (MGMT) is a crucial repair enzyme that removes methyl groups from the O6 position of guanine. nih.govoup.comimrpress.com
Although there is no direct evidence of an enzyme that specifically targets 2'-deoxyinosine for O6-methylation, the existence of methyltransferases for other nucleosides suggests a potential for such an activity. Research on RNA has identified enzymes that create methyl derivatives of inosine, such as 1-methylinosine (B32420) and 2'-O-methylinosine. nih.gov While these modifications occur on RNA and at different positions, they demonstrate the principle of enzymatic methylation of inosine. It is conceivable that under certain cellular conditions or in the presence of specific, yet undiscovered, enzymes, 2'-deoxyinosine within DNA could be a substrate for a methyltransferase, leading to the formation of Inosine, 2'-deoxy-6-O-methyl-.
Deamination-Dependent Generation of 2'-Deoxyinosine Precursors and Subsequent Methylation
The formation of Inosine, 2'-deoxy-6-O-methyl- is contingent on the availability of its precursor, 2'-deoxyinosine, within the DNA molecule. This precursor is primarily generated through the deamination of 2'-deoxyadenosine (B1664071).
Deamination of 2'-Deoxyadenosine to 2'-Deoxyinosine as a Precursor
2'-Deoxyinosine (dI) can arise in DNA through the hydrolytic or nitrosative deamination of 2'-deoxyadenosine (dA). researchgate.netnih.gov This conversion can occur spontaneously or be facilitated by enzymes like adenosine (B11128) deaminase. selleckchem.comcdnsciencepub.com The presence of reactive nitrogen species can also promote this deamination. selleckchem.comsigmaaldrich.com Once formed, 2'-deoxyinosine is recognized by the cell as a form of DNA damage. selleckchem.com If not repaired, its presence can lead to mutations because it preferentially pairs with cytosine, causing A:T to G:C transition mutations. idtdna.com The levels of 2'-deoxyinosine in cellular DNA are generally low, with estimates ranging from 3 to 7 residues per 106 2'-deoxyadenosine molecules. springernature.com
| Precursor | Product | Mechanism | Inducing Factors |
| 2'-Deoxyadenosine | 2'-Deoxyinosine | Deamination | Spontaneous hydrolysis, Nitrosative stress, Adenosine deaminase |
Hypothetical O6-Methylation of 2'-Deoxyinosine in DNA
Following the formation of a 2'-deoxyinosine residue within a DNA strand, the subsequent methylation at the O6 position would lead to the creation of Inosine, 2'-deoxy-6-O-methyl-. This two-step process combines a common DNA damage event (deamination) with a subsequent modification (methylation).
The proposed pathway would be:
Deamination: A 2'-deoxyadenosine residue in DNA undergoes deamination to form a 2'-deoxyinosine residue.
Methylation: The newly formed 2'-deoxyinosine residue is then targeted by an alkylating agent or a hypothetical methyltransferase, resulting in the addition of a methyl group to the O6 position.
This hypothetical pathway underscores the complex interplay of DNA damage and modification processes that can lead to the formation of rare and potentially mutagenic nucleosides within the genome. Further research is necessary to definitively establish the enzymatic machinery and the precise conditions under which the O6-methylation of 2'-deoxyinosine occurs in vivo.
Impact of Inosine, 2 Deoxy 6 O Methyl on Dna Structure and Replication Fidelity
Structural Perturbations in DNA Duplexes Induced by 6-O-Methyl-2'-deoxyinosine Incorporation
The conformation of a nucleoside within an oligonucleotide is a key determinant of DNA structure. The sugar pucker of the 2'-deoxyribose moiety in 2'-deoxy-6-O-methylinosine is expected to influence the local helix geometry. In standard B-DNA, deoxyribose sugars typically adopt a C2'-endo conformation. However, modifications to the base can shift this equilibrium. For instance, 2'-O-methylation of ribonucleosides is known to favor a C3'-endo (RNA-like) conformation. researchgate.net While 6-O-Me-dI is a deoxyribonucleoside, the bulky methyl group at the O6 position could potentially influence the sugar pucker equilibrium, although specific studies on this are limited. The orientation of the base relative to the sugar, known as the glycosidic bond conformation, is also critical. For purines, this can be either syn or anti. In standard B-DNA, the anti conformation is favored. The presence of the O6-methyl group might favor the anti conformation to minimize steric hindrance with the sugar-phosphate backbone.
The methylation at the O6 position of the hypoxanthine (B114508) base in 6-O-Me-dI fundamentally alters its hydrogen bonding capabilities. Inosine (B1671953), the parent nucleoside of 6-O-Me-dI, lacks the 2-amino group of guanine (B1146940) and can form wobble base pairs with cytosine, adenine (B156593), and thymine (B56734), contributing to the degeneracy of the genetic code in some contexts. atdbio.com The addition of a methyl group at the O6 position, which is a hydrogen bond acceptor in a standard Watson-Crick pair with cytosine, prevents the formation of this canonical pair.
Instead, 6-O-Me-dI is structurally analogous to O(6)-methylguanine (O(6)-MeG), a well-studied mutagenic lesion. atdbio.comnih.gov O(6)-MeG is known to preferentially pair with thymine (T), forming a stable wobble-like structure with two hydrogen bonds. nih.gov This mispairing is a primary cause of G:C to A:T transition mutations. nih.gov Similarly, it is highly probable that 6-O-Me-dI would preferentially pair with thymine. It could also potentially pair with cytosine (C) in a less stable wobble conformation. The thermal stability of duplexes containing O(6)-MeG is significantly reduced compared to their unmodified counterparts, with melting temperatures (Tm) decreasing by 19–26 °C. nih.gov A similar destabilizing effect would be expected for duplexes containing 6-O-Me-dI.
Table 1: Predicted Base Pairing Properties of 6-O-Methyl-2'-deoxyinosine
| Pairing Partner | Predicted Stability | Potential for Mismatch |
| Thymine (T) | Moderately Stable (Wobble Pair) | High |
| Cytosine (C) | Unstable (Wobble Pair) | High |
| Adenine (A) | Highly Unstable | Low |
| Guanine (G) | Highly Unstable | Low |
Consequences for DNA Polymerase Activity and Translesion Synthesis
The presence of an altered base like 6-O-Me-dI in the DNA template poses a significant challenge to DNA polymerases during replication. The structural distortions and altered base-pairing potential can lead to replication blockage and an increased likelihood of mutations.
DNA polymerases are highly selective enzymes that recognize the shape and hydrogen-bonding potential of incoming deoxynucleoside triphosphates (dNTPs) to ensure accurate replication. d-nb.info The presence of 6-O-Me-dI in the template strand would likely be recognized as a lesion. High-fidelity replicative DNA polymerases may stall at such a lesion due to the poor fit of any of the canonical dNTPs in the active site. plos.org
However, specialized translesion synthesis (TLS) polymerases are capable of bypassing such damaged bases. nih.govbiorxiv.org These polymerases have a more open and flexible active site, allowing them to accommodate distorted template-primer structures. biorxiv.org For the related lesion O(6)-MeG, TLS polymerases such as Pol η and Pol ζ have been shown to be involved in its bypass, often in an error-prone manner by preferentially incorporating thymine opposite the lesion. nih.gov It is therefore highly likely that TLS polymerases would also be recruited to bypass 6-O-Me-dI.
The primary mutagenic threat from 6-O-Me-dI comes from its propensity to mispair with thymine. During replication, if a TLS polymerase encounters 6-O-Me-dI in the template strand, it is likely to preferentially insert deoxythymidine triphosphate (dTTP) opposite the lesion. This is analogous to the mutagenic bypass of O(6)-MeG, which leads to G:C to A:T transitions. nih.gov In the case of 6-O-Me-dI, which is derived from inosine (and ultimately from adenosine (B11128) through deamination), its mispairing with thymine would cement a mutation in the subsequent round of replication.
The efficiency and fidelity of bypass would depend on the specific TLS polymerase involved. Some TLS polymerases might exhibit a higher fidelity of bypass than others for certain lesions. For instance, with some O(6)-alkylguanine lesions with bulkier alkyl groups, Pol κ has been observed to preferentially incorporate the correct dCMP opposite the lesion. nih.gov However, given the strong tendency of the O(6)-methylated purine (B94841) structure to pair with thymine, a high rate of misincorporation of thymine opposite 6-O-Me-dI is expected.
Table 2: Predicted Mutagenic Outcomes of 6-O-Methyl-2'-deoxyinosine Replication
| Template Base | Incoming dNTP | Resulting Base Pair | Mutation Type |
| 6-O-Me-dI | dTTP | 6-O-Me-dI:T | Transition |
| 6-O-Me-dI | dCTP | 6-O-Me-dI:C | (Less frequent) Transition |
| 6-O-Me-dI | dATP | (Unlikely) | Transversion |
| 6-O-Me-dI | dGTP | (Unlikely) | Transversion |
Enzymatic Recognition and Repair Mechanisms of 6 O Methyl 2 Deoxyinosine Lesions
Investigation of DNA Repair Pathways for O6-Methylated Purine (B94841) Deoxynucleosides
The repair of O6-methylated purine deoxynucleosides is critical for preventing mutagenesis. Cells have evolved multiple pathways to counteract the detrimental effects of such DNA adducts.
Role of O6-Alkylguanine-DNA Alkyltransferases (AGT/MGMT) in Repair Analogy
A primary defense against O6-alkylguanine lesions is the direct reversal of damage by O6-alkylguanine-DNA alkyltransferases (AGTs), also known as O6-methylguanine-DNA methyltransferase (MGMT) in humans. researchgate.netmdpi.com These "suicide" enzymes work by transferring the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within their own active site. nih.gov This process is irreversible and inactivates the protein. researchgate.net While the primary substrate for MGMT is O6-methylguanine (O6-MeG), the structural similarity between O6-MeG and 6-O-methyl-2'-deoxyinosine suggests a potential, albeit less efficient, recognition and repair mechanism by AGTs. researchgate.netnih.gov
The efficiency of AGT/MGMT is influenced by the specific type of alkyl group and the surrounding DNA sequence. nih.gov Research has shown that AGTs can repair various O6-alkylguanine adducts, and their activity is a major factor in protecting against the mutagenic and carcinogenic effects of alkylating agents. mdpi.comacs.org The ability of MGMT to be targeted to actively transcribed regions of DNA further highlights its crucial role in protecting the genome. nih.gov While direct evidence for the repair of 6-O-methyl-2'-deoxyinosine by AGT/MGMT is not extensively documented, the analogy to O6-MeG repair provides a strong theoretical framework for its potential involvement.
Potential Involvement of Base Excision Repair (BER) Pathways in Inosine (B1671953), 2'-deoxy-6-O-methyl- Processing
The Base Excision Repair (BER) pathway is a major cellular mechanism for removing small, non-helix-distorting base lesions from DNA. wikipedia.orgbyjus.com BER is initiated by DNA glycosylases that recognize and excise specific damaged or incorrect bases by cleaving the N-glycosidic bond, which creates an apurinic/apyrimidinic (AP) site. wikipedia.orglibretexts.org
For lesions like deoxyinosine, which results from the deamination of adenine (B156593), the BER pathway is a known repair mechanism. mdpi.comresearchgate.net Specifically, alkyl-adenine DNA glycosylase (AAG) can recognize and remove hypoxanthine (B114508) (the base in deoxyinosine). oup.com Given that 6-O-methyl-2'-deoxyinosine is a derivative of deoxyinosine, it is plausible that BER enzymes could be involved in its processing. However, the presence of the 6-O-methyl group might alter the recognition by specific DNA glycosylases. The BER pathway is crucial in protecting against the carcinogenic effects of methylation-induced DNA damage. nih.govresearchgate.net
The process continues with an AP endonuclease cleaving the phosphodiester backbone at the AP site. wikipedia.org DNA polymerase then fills the gap, and DNA ligase seals the nick to complete the repair. byjus.com
Table 1: Key DNA Repair Pathways and Their Relevance to O-Methylated Lesions
| Repair Pathway | Key Enzymes | Primary Substrates | Potential Role in 6-O-methyl-2'-deoxyinosine Repair |
|---|---|---|---|
| Direct Reversal | O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) | O6-methylguanine and other O6-alkylguanines | Analogous repair mechanism due to structural similarity. |
| Base Excision Repair (BER) | DNA Glycosylases (e.g., AAG), AP Endonuclease, DNA Polymerase, DNA Ligase | Deaminated, oxidized, and alkylated bases (e.g., hypoxanthine) | Potential recognition and removal, though the methyl group may affect efficiency. mdpi.comoup.com |
| Nucleotide Excision Repair (NER) | Excision nuclease, DNA Polymerase, DNA Ligase | Bulky, helix-distorting adducts | Considered for bulky adducts, but less likely for a small lesion like 6-O-methyl-2'-deoxyinosine. |
Nucleotide Excision Repair (NER) Considerations for Bulky Adducts
Nucleotide Excision Repair (NER) is another major DNA repair pathway, but it primarily targets bulky, helix-distorting lesions often caused by UV radiation or certain chemicals. byjus.com The NER pathway involves the recognition of the distortion, followed by the excision of a short oligonucleotide containing the lesion. libretexts.org The resulting gap is then filled by DNA polymerase and sealed by DNA ligase. libretexts.org
While NER is versatile, it is generally not the primary pathway for small, non-helix-distorting lesions like O6-methylguanine. wikipedia.org Therefore, its involvement in the repair of 6-O-methyl-2'-deoxyinosine is considered less likely unless the lesion is part of a more complex damage cluster that causes significant helical distortion. However, some studies have implicated NER in the removal of certain methylated bases under specific circumstances. nih.gov
Enzymatic Hydrolysis and Deglycosylation Studies of 2'-Deoxy-6-O-methylinosine
The breakdown of modified nucleosides is a key aspect of understanding their metabolic fate and the mechanisms that prevent their reincorporation into DNA.
Enzymatic hydrolysis is a fundamental process in cellular metabolism and DNA repair, involving the cleavage of chemical bonds by the addition of water, facilitated by enzymes. celignis.comdti.dk In the context of DNA repair, hydrolysis of the N-glycosidic bond is a critical step in the BER pathway, catalyzed by DNA glycosylases to remove the damaged base. wikipedia.org The efficiency of such hydrolysis can be a determining factor in the rate of repair. mdpi.com
Deglycosylation, the enzymatic removal of glycan chains, is a related process, though more commonly associated with glycoprotein (B1211001) processing. neb.comnih.gov However, the cleavage of the sugar moiety from the base in DNA repair is a form of deglycosylation. For deoxyinosine, this is carried out by enzymes like AAG. oup.com Studies on the enzymatic hydrolysis and deglycosylation of 6-O-methyl-2'-deoxyinosine are essential to determine which specific enzymes can process this particular lesion and the efficiency of these reactions. The presence of the methyl group on the 6-O position could sterically hinder or alter the electronic properties of the base, potentially affecting the rate of enzymatic cleavage compared to its unmodified counterpart, deoxyinosine.
Chemical Synthesis Methodologies for Inosine, 2 Deoxy 6 O Methyl and Oligonucleotide Incorporation
Strategies for the Synthesis of 2'-Deoxy-6-O-methylinosine Nucleosides and Phosphoramidites
The synthesis of 2'-deoxy-6-O-methylinosine and its corresponding phosphoramidite (B1245037) derivative, the key building block for automated DNA synthesis, is not commonly detailed in commercial literature but can be achieved through established principles of nucleoside chemistry. The process generally involves the chemical transformation of a readily available precursor, such as 2'-deoxyinosine (B131508), followed by standard protection and phosphitylation steps. hoffmanlab.orgkbdna.com
A plausible synthetic route begins with 2'-deoxyinosine. hoffmanlab.org The initial step involves converting the 6-oxo group of the purine (B94841) ring into a more reactive leaving group, typically a 6-chloro group. This can be accomplished by treating a protected form of 2'-deoxyinosine with a chlorinating agent. For instance, after protecting the 3' and 5' hydroxyl groups with trifluoroacetyl groups, the resulting compound can be reacted with a complex of dimethylformamide (DMF) and thionyl chloride to yield the 6-chloropurine (B14466) 2'-deoxyriboside derivative. cdnsciencepub.com
Once the 6-chloro intermediate is obtained, the 6-O-methyl group is introduced via a nucleophilic substitution reaction. Treatment of the 6-chloropurine derivative with sodium methoxide (B1231860) (CH₃ONa) in methanol (B129727) results in the displacement of the chloride ion to form the desired 2'-deoxy-6-O-methylinosine.
To prepare the phosphoramidite monomer for solid-phase synthesis, the nucleoside undergoes a series of protection and activation steps. The 5'-hydroxyl group is selectively protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. The final step is phosphitylation, where the 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final 2'-deoxy-6-O-methylinosine phosphoramidite. acs.orgresearchgate.net This phosphoramidite is then purified and can be used directly in automated DNA synthesizers. umich.edu
| Step | Reaction | Key Reagents | Purpose |
| 1 | Protection of 2'-deoxyinosine | Trifluoroacetic anhydride (B1165640) | Protects the 3' and 5' hydroxyl groups of the sugar. |
| 2 | Chlorination | Thionyl chloride / DMF | Converts the 6-oxo group to a 6-chloro group, activating the position for substitution. cdnsciencepub.com |
| 3 | Deblocking & Methylation | Sodium methoxide (CH₃ONa) | Removes protecting groups and introduces the 6-O-methyl group. |
| 4 | 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl (DMT) chloride | Adds an acid-labile protecting group to the 5' position for controlled synthesis. |
| 5 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Creates the reactive phosphoramidite moiety required for coupling during solid-phase synthesis. acs.orgresearchgate.net |
Solid-Phase Oligodeoxynucleotide Synthesis Incorporating 2'-Deoxy-6-O-methylinosine
The incorporation of 2'-deoxy-6-O-methylinosine into a specific position within an oligodeoxynucleotide is achieved using the well-established phosphoramidite method on an automated solid-phase synthesizer. umich.edu This process involves a repeated cycle of four main chemical reactions to add one nucleotide at a time to the growing chain, which is anchored to a solid support, typically controlled pore glass (CPG). harvard.edunih.gov
The synthesis cycle proceeds in the 3' to 5' direction and consists of the following steps:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. harvard.edu
Coupling: The 2'-deoxy-6-O-methylinosine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid such as 1H-tetrazole or a derivative. This activated intermediate is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. umich.edu This reaction is highly efficient, typically achieving over 99% coupling yield within a short time.
Capping: To prevent unreacted chains (those that failed to couple) from elongating in subsequent cycles, they are permanently blocked. This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed by treatment with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide. The final product is then purified, typically by high-performance liquid chromatography (HPLC).
Challenges and Advances in Site-Specific Incorporation
While the phosphoramidite method is robust, the incorporation of modified nucleosides like 2'-deoxy-6-O-methylinosine presents specific challenges. A primary concern is the stability of the O-methyl group during the final deprotection step. The strong basic conditions (e.g., concentrated ammonia (B1221849) at elevated temperatures) used to remove protecting groups from the standard DNA bases can potentially lead to the cleavage of the 6-O-methyl ether or other side reactions. Research on the related O⁶-methylguanosine has shown that such side reactions can occur, leading to a heterogeneous final product that is difficult to purify. harvard.edu
Advances to mitigate these challenges include the use of milder deprotection strategies. This can involve employing base-labile protecting groups for the standard A, G, and C bases that can be removed under less harsh conditions, thereby preserving the integrity of the O-methyl modification on the inosine (B1671953) base.
Another challenge is ensuring consistently high coupling efficiency for the modified phosphoramidite. While the modification is on the base and not the sugar (where 2'-O-methyl groups are known to have high coupling efficiencies), any structural alteration can potentially hinder the coupling reaction. idtdna.com Advances in this area focus on optimizing the synthesis and purity of the phosphoramidite monomer and fine-tuning the coupling conditions (e.g., activator and reaction time) on the DNA synthesizer.
Stability of Incorporated 2'-Deoxy-6-O-methylinosine within Oligonucleotides
The incorporation of 2'-deoxy-6-O-methylinosine significantly impacts the stability of the resulting oligonucleotide duplexes and its resistance to enzymatic degradation.
Duplex Stability: The thermal stability (Tm) of a DNA duplex is primarily determined by the hydrogen bonds formed between complementary base pairs. A standard guanine (B1146940) (G) forms three hydrogen bonds with cytosine (C). Inosine (I), which lacks the 2-amino group of guanine, typically forms two hydrogen bonds with cytosine. The methylation of the O6 position in 2'-deoxy-6-O-methylinosine fundamentally alters its hydrogen bonding capabilities. It removes the hydrogen bond acceptor at the O6 position, preventing Watson-Crick pairing with cytosine. This modification leads to a significant destabilization of the duplex when paired opposite cytosine compared to a standard G-C pair. The altered base is likely to exhibit weak or promiscuous pairing with other bases, similar to the universal base properties of its parent compound, 2'-deoxyinosine, but with distinct pairing preferences and stabilities. idtdna.com
| Base Pair | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Expected Stability |
| Guanine : Cytosine | G(N1-H, N2-H₂), C(N4-H₂) | G(N3, O6, N7), C(N3, O2) | High |
| Inosine : Cytosine | I(N1-H), C(N4-H₂) | I(N3, O6, N7), C(N3, O2) | Moderate |
| 6-O-Me-Inosine : Cytosine | C(N4-H₂) | I(N1, N3, N7), C(N3, O2) | Low / Destabilized |
Nuclease Resistance: Modifications to the nucleobases can enhance the stability of oligonucleotides against degradation by nucleases. Many nucleases recognize the specific structure of the four canonical DNA bases. The presence of the bulky methyl group at the O6 position of the purine ring can sterically hinder the approach of these enzymes, thereby increasing the oligonucleotide's resistance to cleavage, particularly by endonucleases. This enhanced stability is a desirable property for many therapeutic and diagnostic applications, such as in antisense oligonucleotides. Current time information in Bangalore, IN.nih.gov
Analytical Techniques for the Detection and Quantification of 2 Deoxy 6 O Methylinosine
Chromatographic Methods (HPLC, LC-MS/MS) for Nucleoside Adduct Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental to the analysis of nucleoside adducts. These methods separate the target analyte, 2'-Deoxy-6-O-methylinosine, from a complex mixture of unmodified nucleosides and other cellular components prior to detection. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its superior sensitivity and specificity. mdpi.com
The separation is typically achieved using reversed-phase (RP) chromatography. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. scripps.edu The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of nucleosides with varying polarities. lcms.cz For enhanced performance, UPLC systems, which use columns with smaller particle sizes, offer higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC systems. scripps.edu
To handle complex biological samples and improve detection limits, online sample preparation techniques such as HPLC column switching can be employed. This approach uses a pre-column to capture and concentrate the analytes of interest from the sample matrix, which are then eluted onto the analytical column for separation, thereby reducing matrix effects and enhancing sensitivity. nih.gov
Table 1: Typical Parameters for LC-MS/MS Analysis of Modified Deoxynucleosides
| Parameter | Description |
|---|---|
| Chromatography System | UPLC or HPLC |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.8 mL/min |
| Injection Volume | 5 - 20 µL |
| Separation Mode | Gradient Elution |
Mass Spectrometry Approaches for Structural Characterization and Detection in Biological Samples
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of 2'-Deoxy-6-O-methylinosine. nih.gov When coupled with liquid chromatography, it provides a powerful platform for analyzing DNA adducts in biological samples. researchgate.net Electrospray ionization (ESI) is the most common ionization technique for nucleoside analysis, as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. mdpi.com
Tandem mass spectrometry (MS/MS) is crucial for both structural confirmation and sensitive quantification. ucl.ac.uk In this technique, the precursor ion corresponding to 2'-Deoxy-6-O-methylinosine is mass-selected and then subjected to collision-induced dissociation (CID). This process generates characteristic product ions. For deoxynucleosides, a common fragmentation pathway is the cleavage of the N-glycosidic bond, resulting in the loss of the 2'-deoxyribose sugar moiety (a neutral loss of 116 Da) and the formation of a product ion corresponding to the protonated nucleobase, 6-O-methylhypoxanthine. mdpi.comresearchgate.net
For highly sensitive and specific quantification, Selected Reaction Monitoring (SRM) is the preferred method. researchgate.net In SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions. This technique significantly reduces chemical noise and allows for the detection of analytes at very low concentrations (femtomole levels). nih.gov The use of a stable isotope-labeled internal standard, such as deuterated 2'-Deoxy-6-O-methylinosine, is essential for accurate quantification, as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.gov
Table 2: Predicted Mass Spectrometric Transitions for 2'-Deoxy-6-O-methylinosine
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Description |
|---|
Immunochemical Methods for Modified Nucleoside Detection
Immunochemical methods offer an alternative approach for the detection and quantification of modified nucleosides. These techniques rely on the high specificity of antibodies that can recognize and bind to the target molecule, in this case, 2'-Deoxy-6-O-methylinosine. clinicalgate.com These methods can be particularly useful for screening large numbers of samples or for visualizing the distribution of adducts within tissues (immunohistochemistry).
The development of either polyclonal or monoclonal antibodies specific to 2'-Deoxy-6-O-methylinosine is the first critical step. basicmedicalkey.com This involves immunizing an animal with the nucleoside, which is typically conjugated to a larger carrier protein to elicit a robust immune response. basicmedicalkey.com Once specific antibodies are produced and purified, they can be used in various immunoassay formats.
The most common format is the enzyme-linked immunosorbent assay (ELISA). clinicalgate.com A competitive ELISA is often used for quantifying small molecules like modified nucleosides. In this setup, the sample containing 2'-Deoxy-6-O-methylinosine competes with a known amount of labeled 2'-Deoxy-6-O-methylinosine for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While immunochemical methods can be highly sensitive, they are generally less specific than MS-based methods and can be subject to cross-reactivity with structurally similar molecules. Therefore, results are often confirmed using LC-MS/MS.
Applications of Inosine, 2 Deoxy 6 O Methyl As a Research Probe and Model Compound
Utilizing 2'-Deoxy-6-O-methylinosine in DNA Damage and Repair Studies
The presence of O6-methyl-2'-deoxyguanosine (O6-Me-dG) in the genome is a form of DNA damage that cells must repair to maintain genetic stability. imrpress.com This compound serves as a crucial research probe for elucidating the mechanisms of DNA repair pathways. The primary enzyme responsible for correcting this specific lesion is O6-methylguanine-DNA methyltransferase (MGMT). nih.govoup.com MGMT acts as a "suicide" enzyme, transferring the methyl group from the guanine (B1146940) base to one of its own cysteine residues. This action restores the guanine but irreversibly inactivates the MGMT protein. oup.comcaymanchem.com
Researchers utilize synthetic O6-Me-dG to investigate the efficiency and function of the MGMT repair system. By introducing oligonucleotides (short DNA strands) containing O6-Me-dG into cells or cell extracts, scientists can measure the activity of MGMT and study how its expression levels affect cellular resistance to alkylating agents. aacrjournals.org For instance, studies have shown that inhibiting MGMT with compounds like O6-benzylguanine dramatically increases the cell-killing effects of certain chemotherapy drugs, highlighting the enzyme's critical role in damage repair. aacrjournals.org
Furthermore, O6-Me-dG is used as a biomarker for DNA damage caused by alkylating agents. biosynth.com Studies have tracked the formation and persistence of this adduct in various tissues to understand cancer risk. A study using the alkylating agent azoxymethane (B1215336) (AOM) in rats demonstrated that the persistence of O6-Me-dG adducts correlates with tumor formation in some tissues, like the colon, but not others, revealing complex, tissue-specific responses to this type of DNA damage.
| Tissue | Relative Adduct Level at 6h | Adduct Clearance by 48h? | Tumor Formation at 26 Weeks? |
|---|---|---|---|
| Distal Colon | High | No | Yes |
| Proximal Colon | High | No | Yes |
| Proximal Small Intestine | High | Yes | Yes |
| Liver | High | Yes | No |
| Kidney | High | No | No |
| Bladder | Low | No | No |
| Stomach | Low | Yes | No |
This table summarizes findings indicating that while high initial levels and lack of repair of O6-Me-dG are associated with colon tumors, other factors influence tumorigenesis in tissues like the small intestine, where adducts are cleared yet tumors still form.
Developing 2'-Deoxy-6-O-methylinosine-Containing Oligonucleotides for Structural Biology Studies
Oligonucleotides containing site-specifically incorporated O6-methyl-2'-deoxyguanosine (O6-Me-dG) are powerful tools for structural biology. These synthetic DNA strands allow researchers to examine the precise structural consequences of this particular lesion on the DNA double helix and its interactions with proteins like DNA polymerases and repair enzymes.
The methylation at the O6 position of guanine disrupts the normal Watson-Crick hydrogen bonding with cytosine. This leads to a significant decrease in the thermal stability (melting temperature, or Tm) of DNA duplexes containing an O6-Me-dG:C pair. nih.gov However, the modified base can form a more stable, albeit incorrect, base pair with thymine (B56734). nih.gov Structural studies using Nuclear Magnetic Resonance (NMR) and X-ray crystallography on oligonucleotides containing O6-Me-dG have revealed these altered pairing dynamics. For example, an O6-Me-G:C pair often forms a "wobble" conformation, while the O6-Me-G:T mispair can adopt a geometry that is surprisingly similar to a standard Watson-Crick base pair, which helps explain how it evades proofreading by polymerases. nih.govpnas.org
The ability to synthesize these modified oligonucleotides is crucial for such studies. glenresearch.comacs.org The development of phosphoramidite (B1245037) chemistry for modified bases, including an O6-Me-dG phosphoramidite, allows for the routine incorporation of the lesion into any desired DNA sequence for detailed analysis. glenresearch.com
| Base Pair | Structural Feature | Effect on Duplex Stability (Tm) | Reference |
|---|---|---|---|
| G:C (Normal) | Standard Watson-Crick pairing | High | |
| O6-Me-dG:C | Wobble-like pair, distorted helix | Dramatically reduced | nih.gov |
| O6-Me-dG:T | Watson-Crick-like geometry | More stable than O6-Me-dG:C | nih.govpnas.org |
This table illustrates how the presence of O6-Me-dG alters base pairing and the stability of the DNA duplex, key findings derived from studies using oligonucleotides containing this lesion.
Exploration as a Tool for Studying Mutagenic Mechanisms
O6-methyl-2'-deoxyguanosine (O6-Me-dG) is one of the most highly mutagenic and carcinogenic DNA lesions known. pnas.orgnih.gov Its primary mutagenic effect is causing a specific type of point mutation: a G:C to A:T transition. wikipedia.orgnih.gov This occurs because during DNA replication, DNA polymerases frequently misinterpret O6-Me-dG and insert a thymine (T) opposite the lesion instead of the correct base, cytosine (C). nih.govpnas.org In the subsequent round of replication, this incorrectly inserted thymine then pairs with an adenine (B156593) (A), completing the mutation from the original G:C pair to a new A:T pair. nih.gov
Synthetic oligonucleotides containing a single, strategically placed O6-Me-dG are essential for dissecting this mutagenic process. By using these model DNA templates in in vitro replication assays with purified DNA polymerases, researchers can study several key aspects of the mutagenic mechanism:
Lesion Bypass: They can measure the efficiency with which different DNA polymerases replicate past the O6-Me-dG lesion.
Mutational Specificity: They can analyze the products to determine the frequency of inserting T versus C opposite the lesion, confirming the G:C to A:T mutational signature. pnas.org
Role of Repair: They can investigate how the presence or absence of repair systems, like the mismatch repair pathway, affects the final mutational outcome after the initial misincorporation. nih.gov
Studies using this approach have revealed the structural basis for this high mutagenicity. The O6-Me-dG:T base pair can adopt a conformation that mimics a standard Watson-Crick pair, effectively tricking the polymerase and allowing the lesion to evade the enzyme's proofreading functions. pnas.org This research is fundamental to understanding how exposure to alkylating carcinogens leads to cancer-causing mutations in critical genes, such as the p53 tumor suppressor and K-ras oncogene. nih.govpnas.org
| Step | Description | Result |
|---|---|---|
| 1. Damage | A guanine (G) in a G:C pair is methylated, forming O6-Me-dG. | Original Strand: 5'-...O6-Me-dG...-3' |
| 2. Replication Round 1 | DNA polymerase encounters O6-Me-dG and incorrectly inserts thymine (T). | New Strand: 3'-...T...-5' |
| 3. Replication Round 2 | The new strand with T serves as a template. DNA polymerase correctly inserts adenine (A). | Mutant Strand: 5'-...A...-3' |
| 4. Final Outcome | The original G:C base pair has been permanently changed to an A:T base pair. | G:C → A:T Transition Mutation |
Advanced Methodologies and Future Research Directions
Computational Chemistry and Molecular Dynamics Simulations of 2'-Deoxy-6-O-methylinosine Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of atoms and molecules at a detailed level. ebsco.com These methods allow researchers to model the intricate forces and motions that govern molecular interactions, providing a virtual microscope to observe chemical changes. ebsco.com In the context of 2'-Deoxy-6-O-methylinosine, these simulations can elucidate how this modified nucleoside alters the structure and dynamics of DNA.
Challenges in this area include the development of accurate force-field parameters for modified nucleotides to ensure that the simulations faithfully reproduce experimental observations. nih.gov Future work will likely focus on refining these parameters and employing advanced simulation techniques to model the complex interplay between 2'-Deoxy-6-O-methylinosine, DNA, and various cellular proteins over longer timescales.
Single-Molecule Studies of Enzyme-Adduct Interactions
Single-molecule techniques offer a powerful lens to observe the interactions between individual enzymes and DNA adducts like 2'-Deoxy-6-O-methylinosine in real-time. These methods can overcome the limitations of bulk assays, which average the behavior of many molecules, to reveal rare events and dynamic processes.
One such technique involves the use of DNA tightrope assays, where individual DNA molecules are stretched between beads and visualized. This allows for the direct observation of proteins binding to and moving along the DNA. oup.com For example, single-molecule experiments have been used to confirm the interaction between the DNA repair enzyme alkyl-adenine DNA glycosylase (AAG) and its binding partners, and to show how these interactions can facilitate the release of the enzyme from the DNA. oup.com
Another emerging approach is single-molecule counting, which can detect and quantify both isolated and clustered DNA damage with high sensitivity. acs.org This method utilizes repair enzymes to remove the damaged base, followed by the incorporation of labeled nucleotides at the damage site, which can then be visualized and counted. acs.org While not yet specifically applied to 2'-Deoxy-6-O-methylinosine, this technique holds great potential for studying how repair enzymes recognize and process this particular adduct. Future research will likely involve adapting these single-molecule approaches to specifically investigate the kinetics and mechanics of repair enzyme interactions with 2'-Deoxy-6-O-methylinosine-containing DNA.
Genomic Mapping of 2'-Deoxy-6-O-methylinosine Distribution and Persistence
Understanding where 2'-Deoxy-6-O-methylinosine forms in the genome and how long it persists is crucial for linking its presence to biological outcomes like mutagenesis and carcinogenesis. nih.gov Advanced analytical techniques, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are at the forefront of mapping the genomic landscape of DNA adducts. acs.orgchemrxiv.org
"DNA adductomics" is an emerging field that aims to comprehensively screen for and identify all DNA modifications within a genome. chemrxiv.orgdiva-portal.org Untargeted approaches using high-resolution mass spectrometry (HRMS) can detect a wide range of adducts without prior knowledge of their structure. chemrxiv.orgdiva-portal.org These methods often rely on identifying the characteristic neutral loss of the deoxyribose sugar (a mass of 116.0473 Da) from the modified nucleoside during mass analysis. acs.orgdiva-portal.org
More targeted LC-MS/MS methods can then be used for the precise quantification of specific adducts like O(6)-methyl-2'-deoxyguanosine, a structurally related and well-studied adduct, in various tissues. nih.gov Studies on O(6)-methyl-2'-deoxyguanosine have shown that its persistence in certain tissues correlates with a higher risk of tumor formation. nih.gov
Future research in this area will focus on developing more sensitive and high-throughput methods for the genomic mapping of 2'-Deoxy-6-O-methylinosine. This includes the potential application of nanopore sequencing technologies, which are being explored for their ability to directly sequence DNA and identify modified bases in a single molecule. researchgate.net Such advancements will provide a more complete picture of the distribution of this adduct across the genome and its persistence in different cell types and under various conditions. researchgate.net
Development of Novel Inhibitors or Modulators Targeting 2'-Deoxy-6-O-methylinosine Pathways
The presence and repair of DNA adducts like 2'-Deoxy-6-O-methylinosine are governed by specific metabolic and DNA repair pathways. Targeting these pathways with novel inhibitors or modulators represents a promising therapeutic strategy, particularly in cancer.
Metabolomics, the large-scale study of small molecules within cells, can help identify key enzymes and pathways involved in the processing of adducts, making them potential drug targets. creative-proteomics.com For example, if a particular metabolic pathway is found to be responsible for the formation or repair of 2'-Deoxy-6-O-methylinosine, inhibitors could be designed to block key enzymes in that pathway. This approach is already being explored for various cancers, where inhibitors of metabolic pathways like glycolysis are under investigation. creative-proteomics.com
Furthermore, understanding the DNA repair pathways that recognize and remove 2'-Deoxy-6-O-methylinosine is critical. The base excision repair (BER) and alternative excision repair (AER) pathways are known to repair deaminated bases like deoxyinosine. researchgate.net Developing molecules that can modulate the activity of key enzymes in these pathways, such as DNA glycosylases or endonucleases, could influence the persistence of the adduct and its downstream consequences. For instance, inhibitors of the DNA adenine (B156593) methyltransferase CamA, which is crucial for the persistence of Clostridioides difficile in the gut, have been systematically designed. acs.org
Future directions will involve high-throughput screening of small molecule libraries to identify compounds that selectively inhibit the formation or enhance the repair of 2'-Deoxy-6-O-methylinosine. uclahealth.org A pathway-based screening strategy, which simultaneously targets multiple proteins in the same metabolic pathway, could also be employed to discover multi-target inhibitors. plos.org The ultimate goal is to develop precision medicines that can target the specific vulnerabilities created by the presence of this DNA adduct. creative-proteomics.com
Q & A
Q. Q1. What is the structural and functional significance of the 6-O-methyl group in 2'-deoxyinosine derivatives?
Methodological Answer: The 6-O-methyl group in 2'-deoxyinosine alters RNA base-pairing dynamics and stability. Methylation at this position reduces hydrogen-bonding capacity, which can influence RNA secondary structures, such as hairpin loops or duplex regions. To study this, researchers use NMR spectroscopy to compare methylated vs. non-methylated analogs in model RNA sequences. For example, thermal denaturation assays (measuring values) quantify stability changes . Additionally, molecular dynamics simulations predict conformational shifts caused by steric hindrance from the methyl group .
Q. Q2. What synthetic strategies are commonly employed to introduce methyl groups at the 6-O position of 2'-deoxyinosine?
Methodological Answer: The 6-O-methylation of 2'-deoxyinosine typically involves nucleophilic substitution under controlled conditions. A validated protocol includes:
Protection : Acetylation of the 5'- and 3'-hydroxyl groups to prevent side reactions.
Activation : Treatment with in the presence of to generate a reactive iodinated intermediate at C-3.
Methylation : Reaction with methanol or methyl iodide in a polar aprotic solvent (e.g., DMF) at 60°C for 12–24 hours .
Deprotection : Removal of acetyl groups via alkaline hydrolysis (e.g., NH₃/MeOH). Purity is assessed via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields for 6-O-methylation while minimizing 2'-deoxyribose degradation?
Methodological Answer: Degradation of the 2'-deoxyribose moiety often occurs under harsh methylation conditions. Optimization strategies include:
- Temperature Control : Maintaining reactions at ≤60°C to prevent sugar ring opening.
- Solvent Selection : Using anhydrous DMF with molecular sieves to avoid hydrolysis.
- Catalyst Addition : Introducing catalytic (4-dimethylaminopyridine) to enhance methyl group transfer efficiency.
- Real-Time Monitoring : Employing LC-MS to track intermediate formation and adjust reaction times dynamically .
Reported yields range from 45–65%, with impurities identified as unreacted starting material or 2'-deoxyadenosine byproducts via -NMR (DMSO-d₆, δ 8.3 ppm for H-8 proton) .
Q. Q4. How do contradictory findings regarding methylation efficiency in different RNA contexts arise, and how can they be resolved?
Methodological Answer: Discrepancies in methylation efficiency often stem from:
- Sequence-Specific Effects : RNA secondary structures (e.g., G-quadruplexes) may shield the 6-O position. Use enzymatic probing (e.g., RNase T1 digestion) to map accessible regions pre- and post-methylation .
- Reagent Purity : Impurities in methyl donors (e.g., MeI) reduce reactivity. Validate purity via GC-MS and standardize suppliers.
- Quantitative Analysis : Compare data from MALDI-TOF MS (for methylation stoichiometry) and capillary electrophoresis (for positional accuracy). For example, a study showed 85% methylation in single-stranded vs. 30% in duplex RNA .
Q. Q5. What advanced techniques are used to characterize the biochemical activity of 6-O-methyl-2'-deoxyinosine in RNA editing?
Methodological Answer: To assess its role in adenosine-to-inosine (A-to-I) RNA editing:
Enzymatic Assays : Incubate methylated RNA with ADAR (Adenosine Deaminase Acting on RNA) and quantify inosine formation via reverse-phase HPLC (λ = 254 nm) .
Next-Gen Sequencing : Use Illumina RNA-seq with inosine-specific primers to map editing sites in methylated vs. wild-type transcripts.
Structural Analysis : Cryo-EM or X-ray crystallography to visualize ADAR binding to methylated substrates. A 2022 study revealed reduced ADAR affinity due to steric clashes with the 6-O-methyl group .
Experimental Design & Data Analysis
Q. Q6. How should researchers design controlled experiments to evaluate the impact of 6-O-methylation on RNA-protein interactions?
Methodological Answer: A robust experimental design includes:
- Positive/Negative Controls :
- Positive: Non-methylated 2'-deoxyinosine in the same RNA sequence.
- Negative: Unmodified adenosine.
- Binding Assays : Surface Plasmon Resonance (SPR) to measure dissociation constants () for proteins (e.g., ADAR, helicases).
- Statistical Validation : Triplicate runs with ANOVA to assess significance (p < 0.05).
- Data Interpretation : Normalize binding affinities to account for batch variability in RNA synthesis .
Q. Q7. What are common pitfalls in interpreting mass spectrometry data for methylated nucleosides, and how can they be mitigated?
Methodological Answer: Challenges include:
- Ion Suppression : Co-eluting salts or detergents reduce signal intensity. Desalt samples using C18 ZipTips before MALDI-TOF analysis.
- Fragmentation Ambiguity : Methyl groups may fragment during ESI-MS. Use tandem MS/MS (CID or HCD) to confirm the 6-O-methylation site.
- Quantitative Bias : Calibrate with isotopically labeled standards (e.g., -methylated analogs) for absolute quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
